4-((2-Chlorophenyl)thio)pentan-2-one
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Overview
Description
4-((2-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorophenyl)thio)pentan-2-one typically involves a visible-light-promoted C-S cross-coupling reaction. One common method includes the reaction of 4’-bromoacetophenone with cesium carbonate and 2-chlorobenzenethiol in the presence of dry dimethyl sulfoxide (DMSO) as a solvent . The reaction mixture is irradiated with a 456 nm light source for several hours, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanone structure can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Chlorophenyl)thio)pentan-2-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((2-Chlorophenyl)thio)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and chlorophenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)pentan-2-one: Similar structure but lacks the thioether linkage.
4-((3-Chlorophenyl)thio)pentan-2-one: Similar structure with the chlorine atom in a different position on the phenyl ring.
Uniqueness
4-((2-Chlorophenyl)thio)pentan-2-one is unique due to the specific positioning of the chlorine atom and the presence of the thioether linkage, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
4-(2-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)7-9(2)14-11-6-4-3-5-10(11)12/h3-6,9H,7H2,1-2H3 |
InChI Key |
HLSAPYVECADAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC=CC=C1Cl |
Origin of Product |
United States |
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